molecular formula C18H21N7OS B15104373 N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B15104373
M. Wt: 383.5 g/mol
InChI Key: ZHOAXSWKSGXFQF-UHFFFAOYSA-N
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Description

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features a combination of pyridine, thiazole, tetrazole, and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the pyridine and tetrazole groups. The final step involves the attachment of the cyclohexyl group to the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
  • 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide

Uniqueness

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H21N7OS

Molecular Weight

383.5 g/mol

IUPAC Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C18H21N7OS/c26-16(22-17-21-15(11-27-17)14-6-2-5-9-19-14)10-18(7-3-1-4-8-18)12-25-13-20-23-24-25/h2,5-6,9,11,13H,1,3-4,7-8,10,12H2,(H,21,22,26)

InChI Key

ZHOAXSWKSGXFQF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=NC(=CS2)C3=CC=CC=N3)CN4C=NN=N4

Origin of Product

United States

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